An In-Depth Technical Guide to 6-Chloro-1,4-naphthalenediol: Structure, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 6-Chloro-1,4-naphthalenediol: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The 1,4-naphthalenediol and its oxidized counterpart, 1,4-naphthoquinone, are of particular interest due to their redox properties and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide focuses on a specific, less-characterized derivative, 6-Chloro-1,4-naphthalenediol . While direct experimental data for this compound is limited, this document provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and potential therapeutic applications. By examining the well-documented chemistry and pharmacology of the parent 1,4-naphthalenediol scaffold and analyzing the influence of chloro-substitution, we offer a scientifically grounded perspective for researchers interested in exploring this and related halogenated naphthoquinones in drug discovery programs.
The Chemical Structure of 6-Chloro-1,4-naphthalenediol
The definitive structure of 6-Chloro-1,4-naphthalenediol consists of a naphthalene ring system substituted with two hydroxyl groups at the 1 and 4 positions, and a chlorine atom at the 6-position. The numbering of the naphthalene ring is crucial for unambiguously defining the substituent positions.
The Chemical Abstracts Service (CAS) has assigned the number 1253209-94-7 to this compound. Its molecular formula is C₁₀H₇ClO₂.
The core of the molecule is the bicyclic aromatic naphthalene system. The 1,4-diol substitution pattern makes it a hydroquinone, susceptible to oxidation to the corresponding 1,4-naphthoquinone. The chlorine atom at the 6-position is expected to significantly influence the electronic properties and, consequently, the reactivity and biological activity of the molecule.
Physicochemical Properties: A Comparative Analysis
| Property | 1,4-Naphthalenediol | 6-Chloro-1,4-naphthalenediol (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₀H₈O₂ | C₁₀H₇ClO₂ | Addition of Cl, removal of H |
| Molecular Weight | 160.17 g/mol | 194.61 g/mol | Addition of atomic mass of Cl minus H |
| Melting Point | 191-192 °C | Higher than parent | Increased molecular weight and intermolecular forces |
| Boiling Point | Sublimes | Higher than parent | Increased molecular weight and polarity |
| Water Solubility | Slightly soluble | Lower than parent | Increased hydrophobicity due to the chloro group |
| LogP (Octanol-Water Partition Coefficient) | ~1.7-1.9 | Higher (more lipophilic) | The chloro group significantly increases lipophilicity |
| pKa | pKa1: 9.37, pKa2: 10.93 | Slightly lower (more acidic) | The electron-withdrawing nature of chlorine can acidify the hydroxyl protons |
Data for 1,4-Naphthalenediol sourced from various chemical databases. Predicted values for 6-Chloro-1,4-naphthalenediol are based on established principles of physical organic chemistry.[3][4][5]
Synthesis of 6-Chloro-1,4-naphthalenediol
A plausible and efficient synthetic route to 6-Chloro-1,4-naphthalenediol would involve the reduction of its corresponding oxidized form, 6-Chloro-1,4-naphthoquinone . This precursor, while not a common commercial chemical, can be synthesized through established methods for halogenating naphthalene derivatives.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 6-Chloro-1,4-naphthoquinone
A common method for producing chlorinated naphthoquinones involves the oxidation of a chlorinated naphthalene. For instance, 2,3-dichloro-1,4-naphthoquinone can be prepared from naphthalene via a light-catalyzed chlorination in an inert solvent.[6] A similar approach could be adapted for the 6-chloro derivative.
Step 2: Reduction to 6-Chloro-1,4-naphthalenediol
The reduction of a 1,4-naphthoquinone to a 1,4-naphthalenediol is a standard transformation. A typical protocol would utilize a mild reducing agent like sodium dithionite.[7]
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Materials: 6-Chloro-1,4-naphthoquinone, sodium dithionite (Na₂S₂O₄), deionized water, diethyl ether (or other suitable organic solvent).
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Procedure:
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Dissolve or suspend 6-Chloro-1,4-naphthoquinone in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like ethanol).
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Slowly add an aqueous solution of sodium dithionite to the stirred naphthoquinone solution at room temperature. The reaction is often accompanied by a color change as the quinone is reduced.
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Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Extract the aqueous mixture with an organic solvent like diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Chloro-1,4-naphthalenediol.
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Purify the product by recrystallization or column chromatography.
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Potential Applications in Drug Development
The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][8] The introduction of a chlorine atom at the 6-position is expected to modulate these activities, potentially leading to new therapeutic agents.
Anticancer Activity
Naphthoquinones exert their anticancer effects through multiple mechanisms:
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Generation of Reactive Oxygen Species (ROS): The redox cycling between the hydroquinone (naphthalenediol) and quinone forms can generate superoxide anions and other ROS, leading to oxidative stress and inducing apoptosis in cancer cells.[1]
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Inhibition of Key Cellular Enzymes: Many naphthoquinone derivatives are known to inhibit enzymes crucial for cancer cell proliferation, such as DNA topoisomerases and various kinases.[1]
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Interaction with Signaling Pathways: They can modulate critical signaling pathways involved in cell cycle progression and apoptosis. For example, some derivatives inhibit Cdc25 phosphatases, which are key regulators of the cell cycle.[1]
The presence of a halogen on the naphthoquinone ring can enhance these activities. Halogenation can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, the electron-withdrawing nature of chlorine can alter the redox potential of the quinone system, which may fine-tune its ability to generate ROS or interact with biological targets. Studies on other halogenated naphthoquinones have shown potent anticancer activity, suggesting that 6-Chloro-1,4-naphthalenediol is a promising candidate for further investigation.[9][10]
Antimicrobial and Antiviral Activity
The naphthoquinone scaffold is also known for its broad-spectrum antimicrobial properties. Halogenated derivatives have shown strong activity against various bacteria and fungi.[9] For example, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone has demonstrated significant antifungal activity.[9] The mechanisms are often related to the generation of oxidative stress and the inhibition of essential microbial enzymes. Therefore, 6-Chloro-1,4-naphthalenediol warrants evaluation for its potential as an anti-infective agent.
Conclusion and Future Directions
6-Chloro-1,4-naphthalenediol represents an intriguing yet underexplored molecule within the pharmacologically rich class of naphthoquinones. While direct experimental data is sparse, a comprehensive analysis of its parent scaffold and the well-established effects of halogenation provides a strong rationale for its investigation as a potential therapeutic agent.
Future research should focus on:
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Definitive Synthesis and Characterization: Developing and publishing a robust synthetic protocol and fully characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography).
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In Vitro Biological Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and its antimicrobial activity against clinically relevant pathogens.
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Mechanism of Action Studies: Investigating its ability to generate ROS, inhibit key enzymes, and modulate cancer-related signaling pathways.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how the position and nature of the halogen substituent affect biological activity.
This systematic approach will be crucial in unlocking the full therapeutic potential of 6-Chloro-1,4-naphthalenediol and its derivatives, potentially leading to the development of novel and effective drugs.
References
-
ResearchGate. (2023). Synthesis, Characterization and Investigation of Antimicrobial Activities of New Naphthoquinone Compounds from 2-(butylthio)-3-chloronaphthalene-1,4-dione. Available at: [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PMC. Available at: [Link]
-
PubMed. (n.d.). Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products. Available at: [Link]
-
MDPI. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Available at: [Link]
-
Taylor & Francis Online. (n.d.). A review on occurrence and analytical procedures for the evaluation of polychlorinated naphthalenes in human and environmental matrices. Available at: [Link]
-
Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[9][10][11]-Triazole-3-thione Substitution. (n.d.). Available at: [Link]
-
PubMed. (2023). Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors. Available at: [Link]
-
Preprints.org. (2024). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Naphthalene (CAS No. 91-20-3). Available at: [Link]
-
MDPI. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents. (n.d.). Available at: [Link]
- Google Patents. (n.d.). US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene.
-
ResearchGate. (n.d.). A Critical Review of Naphthalene Sources and Exposures Relevant to Indoor and Outdoor Air. Available at: [Link]
-
PubMed. (n.d.). Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. PMC. Available at: [Link]
-
INCHEM. (2001). CHLORINATED NAPHTHALENES (CICAD 34, 2001). Available at: [Link]
- Google Patents. (n.d.). CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.
-
Fact sheet: Naphthalene. (n.d.). Available at: [Link]
-
PubChem. (n.d.). 1-Chloronaphthalene. Available at: [Link]
Sources
- 1. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CHLORINATED NAPHTHALENES (CICAD 34, 2001) [inchem.org]
- 5. Fact sheet: Naphthalene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 6. US3433812A - Preparation of 2,3-dichloro-1,4-naphthoquinone from naphthalene - Google Patents [patents.google.com]
- 7. 1,4-Dihydroxynaphthalene | 571-60-8 [chemicalbook.com]
- 8. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
